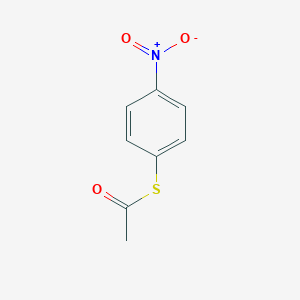

S-(4-nitrophenyl) ethanethioate

Description

Structure

3D Structure

Properties

IUPAC Name |

S-(4-nitrophenyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGPFSMQZNLBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164729 | |

| Record name | 4-Nitrophenylthiol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15119-62-7 | |

| Record name | Ethanethioic acid, S-(4-nitrophenyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15119-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenylthiol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015119627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenylthiol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of an Activated Thioester

An In-depth Technical Guide to the Chemical Properties and Applications of S-(4-Nitrophenyl) Ethanethioate

This compound is an organosulfur compound featuring a thioester linkage, a functional group of profound importance in both synthetic chemistry and biochemistry.[1][2] Structurally, it is the S-ester of thioacetic acid and 4-nitrothiophenol. The presence of the electron-withdrawing 4-nitrophenyl group significantly activates the thioester bond, rendering this compound a highly effective acyl transfer agent and a valuable tool for researchers, particularly in the fields of enzymology and drug development.[3]

This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and key applications of this compound, offering field-proven insights for scientists and drug development professionals.

PART 1: Physicochemical and Structural Properties

The unique reactivity of this compound is a direct consequence of its molecular structure and resulting physical properties.

Structural Analysis

The core of this compound is the thioester bond (R-C(=O)-S-R'). Unlike their oxygen ester counterparts, thioesters exhibit reduced resonance stabilization between the sulfur lone pairs and the carbonyl π-system.[1] This is due to the larger size of the sulfur 3p orbitals compared to the carbon 2p orbitals, leading to less effective orbital overlap.[1] Consequently, the carbonyl carbon in a thioester is more electrophilic and susceptible to nucleophilic attack.[1]

This inherent reactivity is further amplified by the 4-nitrophenyl group. The potent electron-withdrawing nature of the nitro group (-NO₂) destabilizes the C-S bond and makes the 4-nitrothiophenolate anion an excellent leaving group. This electronic feature is the primary reason for the compound's utility as a highly efficient acetylating agent.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 15119-62-7 | [4][5] |

| Molecular Formula | C₈H₇NO₃S | [4] |

| Molecular Weight | 197.21 g/mol | [4] |

| Appearance | Powder | |

| Density | 1.34 g/cm³ | [4] |

| Boiling Point | 334.9 °C at 760 mmHg | [4] |

| Flash Point | 156.3 °C | [4] |

| LogP | 2.75660 | [4] |

| Purity | Typically ≥95% | [5] |

PART 2: Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its effective application in experimental design.

Synthetic Methodologies

This compound can be prepared through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Common approaches include:

-

From Acid Anhydrides: A prevalent method involves the reaction of acetic anhydride with 4-nitrothiophenol or its corresponding disulfide, 1,2-bis(4-nitrophenyl)disulfane. This approach can achieve high yields (e.g., ~98%).[4]

-

From Thiolates and Alkyl Halides: The compound can be synthesized via nucleophilic substitution, for instance, by reacting potassium thioacetate with 1-iodo-4-nitrobenzene.[2][4]

-

From Acid Chlorides and Thiols: A general method for thioester synthesis involves the reaction of an acid chloride (e.g., acetyl chloride) with the salt of a thiol (e.g., sodium 4-nitrothiophenolate).[1][2]

The following diagram illustrates a common synthetic pathway.

Core Reactivity: The Acyl Transfer Reaction

The primary mode of reactivity for this compound is nucleophilic acyl substitution. The activated nature of the thioester bond facilitates the transfer of the acetyl group to a wide range of nucleophiles.

-

Hydrolysis: In the presence of water or hydroxide, the thioester undergoes hydrolysis to yield acetic acid and 4-nitrothiophenol.[1] Under basic conditions, the 4-nitrothiophenol deprotonates to form the 4-nitrothiophenolate anion, which has a characteristic yellow color.[6][7] This chromogenic property is the foundation of its use in many quantitative assays. Studies comparing the alkaline hydrolysis of S-p-nitrophenyl thioacetate with its oxygen analog, p-nitrophenyl acetate, have shown that while the thioester has a better leaving group, the oxygen ester can be more reactive in pure water, but the thioester's reactivity increases dramatically in solvent mixtures like DMSO-H₂O.[6][7]

-

Aminolysis: The reaction with amines is particularly efficient, leading to the formation of stable amide bonds and the release of 4-nitrothiophenol.[1] This makes it a valuable reagent for the N-acetylation of peptides and other biomolecules.

-

Thiolysis (Thiol-Thioester Exchange): this compound reacts with other thiols (R'-SH). This reaction is central to its use in quantifying free sulfhydryl groups, analogous to the mechanism of Ellman's reagent. The attacking thiol displaces the 4-nitrothiophenolate leaving group.

PART 3: Applications in Research and Drug Development

The unique chemical properties of this compound have established it as a versatile tool in the modern research laboratory.

Chromogenic Substrate for Enzyme Assays

One of the principal applications of this compound is as a chromogenic substrate for various hydrolases, particularly esterases and thiolases. Enzymes capable of cleaving the thioester bond will catalyze the release of 4-nitrothiophenolate. The rate of formation of this yellow anion, which can be monitored spectrophotometrically by measuring the increase in absorbance at 412 nm, is directly proportional to the enzyme's activity.[8][9][10] This provides a continuous and convenient method for determining enzyme kinetics.

For example, it has been used as a substrate to probe the activity of enzymes like porcine pancreatic lipase and carbonic anhydrase, although in some cases, hydrolysis may occur at sites other than the primary active site.[11][12]

Quantitative Analysis of Sulfhydryl Groups

This compound serves as an alternative to Ellman's reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid)) for the quantification of free thiol (-SH) groups in proteins, peptides, and small molecules.[8][10][13] The reaction involves a thiol-thioester exchange where the thiol of interest attacks the acetyl group, releasing the stoichiometric equivalent of the 4-nitrothiophenolate anion.

The concentration of the thiol can then be calculated using the Beer-Lambert law and the known molar extinction coefficient of the 4-nitrothiophenolate anion at 412 nm (ε = 14,150 M⁻¹cm⁻¹ at pH 8.0).[8][10]

This protocol outlines a general procedure for determining the concentration of a thiol in a sample.

-

Reagent Preparation:

-

Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 8.0.[8]

-

Substrate Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

-

Thiol Sample: Prepare the unknown thiol sample in the Reaction Buffer.

-

-

Assay Procedure:

-

To a cuvette, add the Reaction Buffer.

-

Add a known volume of the thiol sample.

-

Initiate the reaction by adding a small volume of the this compound stock solution. The final concentration should be in excess of the estimated thiol concentration.

-

Mix immediately and place the cuvette in a spectrophotometer.

-

-

Data Acquisition and Analysis:

-

Monitor the increase in absorbance at 412 nm over time until the reaction reaches completion (the absorbance value plateaus).

-

Calculate the concentration of the released 4-nitrothiophenolate using the Beer-Lambert Law: A = εbc , where A is the final absorbance, ε is the molar extinction coefficient (14,150 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration.[8][10]

-

The calculated concentration 'c' is equal to the initial concentration of the free thiol in the sample.

-

The workflow for this quantitative assay is depicted below.

Role in Synthetic Chemistry and Drug Design

As an activated acetyl donor, this compound is a useful reagent in organic synthesis for introducing acetyl groups under mild conditions.[1][3] In drug discovery, thioesters are valuable intermediates.[3][14] The ability to selectively acetylate nucleophilic residues on complex molecules is a key strategy in modifying the properties of potential drug candidates, such as improving their stability or modulating their biological activity.[15][16] The 4-nitrophenyl moiety itself is a common structural motif in medicinal chemistry, found in compounds with a wide range of biological activities.[17][18][19]

PART 4: Safety and Handling

Proper handling and storage are essential when working with this compound.

-

Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It may cause skin, eye, and respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[20][21] Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from moisture. For long-term stability, storage at 2-8°C is recommended.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations for chemical waste.[20]

Conclusion

This compound is more than just a chemical intermediate; it is a precision tool for the modern life scientist and chemist. Its reactivity, governed by the unique properties of the thioester bond and amplified by the 4-nitrophenyl leaving group, makes it exceptionally well-suited for a range of applications. From elucidating enzyme kinetics through chromogenic assays to the precise quantification of sulfhydryl groups and serving as a building block in complex synthesis, this compound provides a reliable and efficient solution to common experimental challenges. A thorough understanding of its chemical properties, as detailed in this guide, is paramount for leveraging its full potential in accelerating research and drug discovery.

References

-

Chemistry Learner. Thioester: Bonding, Synthesis, and Reactions. Link

-

Wikipedia. Thioester. Link

-

Taylor & Francis Online. An Efficient Synthesis of Thioesters Via TFA-Catalyzed Reaction of Carboxylic Acid and Thiols: Remarkably Facile C–S Bond Formation. Link

-

Chemistry LibreTexts. 6.6: Synthesis of Carboxylic Acid Derivatives. Link

-

ResearchGate. An overview of thioester synthesis. Link

-

Chemsrc. This compound | CAS#:15119-62-7. Link

-

BroadPharm. Ellman's Assay Protocol. Link

-

ACS Publications. Ellman’s Assay on the Surface: Thiol Quantification of Human Cofilin-1 Protein through Surface Plasmon Resonance. Link

-

Sigma-Aldrich. S-(4-nitrophenyl) methanethioate ≥95%. Link

-

Wikipedia. Ellman's reagent. Link

-

Fisher Scientific. Ellman's Reagent. Link

-

G-Biosciences. Ellman's Reagent. Link

-

Sigma-Aldrich. SAFETY DATA SHEET. Link

-

Fisher Scientific. SAFETY DATA SHEET. Link

-

Thermo Fisher Scientific. SAFETY DATA SHEET. Link

-

ChemScene. S-(4-Ethynylphenyl) ethanethioate. Link

-

PubChem. S-(4-Methylphenyl) ethanethioate. Link

-

Cheméo. Chemical Properties of Ethanethioic acid, S-phenyl ester (CAS 934-87-2). Link

-

AOBChem USA. This compound. Link

-

MDPI. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Link

-

Sigma-Aldrich. S-(4-NITROPHENYL) THIOACETATE AldrichCPR. Link

-

Canadian Science Publishing. Effect of medium on reactivity for alkaline hydrolysis of p-nitrophenyl acetate and S-p-nitrophenyl thioacetate in DMSO–H2O mixtures of varying compositions: ground state and transition state contributions. Link

-

PubMed. Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. Link

-

Canadian Science Publishing. Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. Link

-

PubMed. Hydrolysis of p-nitrophenyl acetate by the peptide chain fragment (336-449) of porcine pancreatic lipase. Link

-

PubMed. Design, Synthesis and Pharmacological Evaluation of Some Novel 2-(4-nitrophenyl)-3-methylthio-3-(substituted)arylamino Acrylamides as Potential Anti-Inflammatory Agents. Link

-

National Institutes of Health. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Link

-

ScienceDirect. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Link

-

YouTube. Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. Link

-

NIST WebBook. Phosphonothioic acid, phenyl-, O-ethyl O-(4-nitrophenyl) ester. Link

-

RSC Publishing. Synthesis of 4-nitrophenyl esters of thymidine 3′-phosphate and 3′-phosphorothioate using a new phosphorylating agent. Link

-

MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Link

-

PubMed. Discovery of novel nitrofuran PROTAC-like compounds as dual inhibitors and degraders targeting STING. Link

-

MDPI. Special Issue “The Role of Natural Products in Drug Discovery”. Link

-

PubChem. 4-Nitrophenyl Acetate. Link

Sources

- 1. Thioester: Bonding, Synthesis, and Reactions [chemistrylearner.com]

- 2. Thioester - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS#:15119-62-7 | Chemsrc [chemsrc.com]

- 5. aobchem.com [aobchem.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. broadpharm.com [broadpharm.com]

- 9. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydrolysis of p-nitrophenyl acetate by the peptide chain fragment (336-449) of porcine pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. m.youtube.com [m.youtube.com]

- 16. mdpi.com [mdpi.com]

- 17. Design, synthesis and pharmacological evaluation of some novel 2-(4-nitrophenyl)-3-methylthio-3-(substituted)arylamino acrylamides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. fishersci.com [fishersci.com]

- 21. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide on the Synthesis and Characterization of S-(4-nitrophenyl) ethanethioate

Introduction: The Significance of S-(4-nitrophenyl) ethanethioate in Modern Research

This compound is a pivotal molecule in various scientific disciplines, particularly in biochemistry and organic synthesis. Its utility stems from the presence of a thioester linkage and a nitrophenyl group, which confer unique reactivity and spectroscopic properties. The thioester bond is of fundamental importance in numerous biochemical processes, including fatty acid metabolism and the biosynthesis of natural products. In synthetic chemistry, this compound serves as a valuable reagent for acylation reactions, allowing for the introduction of an acetyl group under mild conditions.[1][2] The 4-nitrophenyl moiety acts as an excellent leaving group, facilitating nucleophilic acyl substitution reactions.[3] Furthermore, the release of the intensely yellow 4-nitrothiophenolate anion upon cleavage of the thioester bond provides a convenient spectrophotometric handle to monitor reaction kinetics.[4][5] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, tailored for researchers and professionals in the chemical and biomedical sciences.

Strategic Synthesis: A Guided Protocol

The synthesis of this compound is most commonly achieved through the acylation of 4-nitrothiophenol with an acetylating agent. The following protocol outlines a reliable and efficient method.

Core Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The sulfur atom of 4-nitrothiophenol, a potent nucleophile, attacks the electrophilic carbonyl carbon of acetyl chloride. A basic catalyst, such as triethylamine, is employed to deprotonate the thiol, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | CAS Number | Key Hazards |

| 4-Nitrothiophenol | 155.17 | 1849-36-1 | Irritant, Stench |

| Acetyl Chloride | 78.50 | 75-36-5 | Flammable, Corrosive, Reacts violently with water |

| Triethylamine | 101.19 | 121-44-8 | Flammable, Toxic, Corrosive |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Carcinogen, Irritant |

| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 | Hygroscopic |

Detailed Experimental Protocol

Safety First: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[6][7][8][9]

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrothiophenol (1.0 eq).

-

Dissolve the 4-nitrothiophenol in anhydrous dichloromethane (DCM).

-

Cool the solution in an ice bath to 0 °C.

-

-

Addition of Reagents:

-

Slowly add triethylamine (1.1 eq) to the cooled solution with continuous stirring. Triethylamine is highly flammable and corrosive.[7][10][11][12][13]

-

In a separate, dry syringe, draw up acetyl chloride (1.1 eq). Acetyl chloride is a highly flammable, corrosive liquid that reacts violently with water.[6][14][15][16][17]

-

Add the acetyl chloride dropwise to the reaction mixture over several minutes. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.

-

-

Reaction Monitoring:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 1-2 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 20% ethyl acetate in hexanes). The product should have a different Rf value than the starting material.

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, deionized water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₇NO₃S |

| Molecular Weight | 197.21 g/mol [18] |

| Appearance | Yellowish solid |

| Melting Point | 72-77 °C (literature value)[19] |

| Boiling Point | 334.9 °C at 760 mmHg[18] |

| Density | 1.34 g/cm³[18] |

Spectroscopic Analysis

Spectroscopic techniques provide detailed structural information about the molecule.

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~1700 | C=O stretch (thioester) |

| ~1520 and ~1340 | Asymmetric and symmetric NO₂ stretch |

| ~3100-3000 | Aromatic C-H stretch |

NMR spectroscopy provides information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | d | 2H | Aromatic protons ortho to the NO₂ group |

| ~7.5 | d | 2H | Aromatic protons ortho to the thioester group |

| ~2.4 | s | 3H | Methyl protons (CH₃) |

¹³C NMR (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~193 | C=O (thioester carbonyl) |

| ~148 | Aromatic C-NO₂ |

| ~145 | Aromatic C-S |

| ~135 | Aromatic CH |

| ~124 | Aromatic CH |

| ~30 | CH₃ |

Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The expected molecular ion peak [M]⁺ would be observed at m/z = 197.

Characterization Logic Diagram

Caption: Logical flow for the characterization of this compound.

Applications in Research and Development

The well-defined synthesis and characterization of this compound underpin its use in several advanced applications:

-

Enzyme Assays: It is widely used as a substrate for enzymes such as thiolases and acetylcholinesterases, where the release of 4-nitrothiophenolate can be monitored spectrophotometrically to determine enzyme activity.[20][21][22]

-

Pro-drug Development: The thioester linkage can be designed to be cleaved by specific enzymes in the body, releasing a therapeutic agent.

-

Bioconjugation: The thiol group, unmasked from the thioester, can be used to attach the molecule to proteins or other biomolecules.

-

Organic Synthesis: It serves as an efficient acetylating agent for a variety of nucleophiles.[1][2]

Conclusion

This guide has provided a detailed, field-proven protocol for the synthesis and comprehensive characterization of this compound. By understanding the causality behind the experimental choices and employing rigorous analytical techniques, researchers can confidently prepare and validate this important chemical tool for their specific applications. The self-validating nature of the described protocols ensures a high degree of reproducibility and scientific integrity.

References

- Fisher Scientific. (2010, September 7). Acetyl chloride - SAFETY DATA SHEET.

- Flinn Scientific. (2017, August 15). Acetyl Chloride Safety Data Sheet (SDS).

- Redox. (2023, August 22). Safety Data Sheet Triethylamine.

- Carl ROTH. (n.d.). Safety Data Sheet: Triethylamine.

- Breckland Scientific Supplies Ltd. (2023, January 12). Acetyl Chloride - SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2018, October). Acetyl chloride - SAFETY DATA SHEET.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetyl chloride.

- Santa Cruz Biotechnology. (n.d.). 4-Nitrothiophenol - Material Safety Data Sheet.

- Penta chemicals. (2024, February 27). Triethylamine - SAFETY DATA SHEET.

- CDH Fine Chemical. (n.d.). Triethylamine CAS No 121-44-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Fisher Scientific. (2024, February 7). SAFETY DATA SHEET - 4-Nitrothiophenol.

- Loba Chemie. (2022, April 1). TRIETHYLAMINE AR - Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 4-Nitrothiophenol technical grade, 80%.

- ResearchGate. (n.d.). General procedure for the acylation of 4-nitrophenol.

- Chemsrc. (2025, September 18). This compound | CAS#:15119-62-7.

- CORE. (n.d.). Zinc dust: An extremely active and reusable catalyst in acylation of phenols, thiophenol, amines and alcohol.

- RSC Publishing. (n.d.). Acylation. Part XX. The comparative acylation of phenols and thiols.

- p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA. (2021, May 18).

- Kinetic investigation of the reactions of S-4-nitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines in aqueous ethanol. (n.d.). PubMed.

- Kinetics and mechanism of the reactions of S‐4‐nitrophenyl 4‐methylthiobenzoate with secondary alicyclic amines and pyridines. (2025, August 6). ResearchGate.

- p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. (2021, May 21).

- p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. (2021, May 21).

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Acylation. Part XX. The comparative acylation of phenols and thiols - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic investigation of the reactions of S-4-nitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines in aqueous ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. redox.com [redox.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.ie [fishersci.ie]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. lobachemie.com [lobachemie.com]

- 14. Acetyl Chloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 15. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 16. thermofishersci.in [thermofishersci.in]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. This compound | CAS#:15119-62-7 | Chemsrc [chemsrc.com]

- 19. 4-Nitrothiophenol technical grade, 80 1849-36-1 [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

- 21. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 22. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to S-(4-nitrophenyl) ethanethioate (CAS No. 15119-62-7)

This technical guide provides a comprehensive overview of S-(4-nitrophenyl) ethanethioate, a pivotal chromogenic substrate for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, synthesis, purification, characterization, and its critical application in enzymatic assays, particularly for acetylcholinesterase.

Core Chemical Identity and Properties

This compound, identified by the CAS number 15119-62-7, is a thioester derivative of acetic acid and 4-nitrothiophenol.[1] Its utility in biochemical assays stems from the chromophoric properties of its hydrolysis product, the 4-nitrothiophenolate anion.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 15119-62-7 | [1] |

| Molecular Formula | C₈H₇NO₃S | [1] |

| Molecular Weight | 197.21 g/mol | [1] |

| Appearance | Expected to be a crystalline solid | General Knowledge |

| Boiling Point | 334.9°C at 760 mmHg | [1] |

| Density | 1.34 g/cm³ | [1] |

| Flash Point | 156.3°C | [1] |

Synthesis and Purification: A Practical Approach

The synthesis of this compound is most commonly achieved through the acylation of 4-nitrothiophenol with an acetylating agent. A typical and efficient laboratory-scale synthesis involves the reaction of 4-nitrothiophenol with acetyl chloride.

Synthesis Protocol: Acetylation of 4-Nitrothiophenol

This protocol is based on established principles of thioester synthesis.

Materials:

-

4-Nitrothiophenol

-

Acetyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve 4-nitrothiophenol in anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0°C using an ice bath. Add triethylamine dropwise to the stirred solution. Triethylamine acts as a base to neutralize the HCl byproduct of the reaction.

-

Acylation: While maintaining the temperature at 0°C, add acetyl chloride dropwise to the reaction mixture. The reaction is typically rapid and exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting material, 4-nitrothiophenol.

-

Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification of Crude Product: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

Purification: Recrystallization

Recrystallization is a standard and effective method for purifying the crude product. The choice of solvent is critical and should be determined experimentally. A common solvent system for compounds with moderate polarity is a mixture of ethanol and water.

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If any insoluble impurities are present, perform a hot filtration.

-

To the hot solution, add water dropwise until the solution becomes cloudy, indicating the point of saturation.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature. Crystal formation should occur gradually. For slower, more controlled crystallization, which yields purer crystals, insulate the flask.

-

Once crystal formation appears complete, cool the flask in an ice bath for approximately 30 minutes to maximize the yield.

-

Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol-water mixture.

-

Dry the purified crystals under vacuum.

Structural Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitrophenyl group and the methyl protons of the acetyl group. The aromatic protons will likely appear as two doublets in the downfield region (around 7.5-8.5 ppm), characteristic of a para-substituted benzene ring. The methyl protons of the acetyl group should appear as a singlet in the upfield region (around 2.4 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the thioester, the aromatic carbons, and the methyl carbon. The carbonyl carbon is expected in the range of 190-200 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the thioester, typically in the region of 1690-1710 cm⁻¹. Other characteristic peaks would include those for the aromatic C-H and C=C bonds, and the N-O stretching of the nitro group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z = 197.

Mechanism of Action in Enzymatic Assays

This compound is a valuable tool for studying esterase activity, most notably that of acetylcholinesterase (AChE). Its utility is based on the principles of the Ellman's assay. The enzymatic hydrolysis of the thioester bond in this compound releases the 4-nitrothiophenolate anion, which is a bright yellow chromophore with a strong absorbance at 412 nm.

The enzymatic reaction proceeds in two main steps:

-

Acylation: The serine residue in the active site of acetylcholinesterase attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate. This intermediate then collapses, releasing the 4-nitrothiophenolate anion and forming an acetylated enzyme intermediate.

-

Deacylation: The acetylated enzyme is then hydrolyzed by a water molecule, regenerating the active enzyme and releasing acetic acid.

The rate of the appearance of the yellow 4-nitrothiophenolate anion is directly proportional to the acetylcholinesterase activity.

Caption: Enzymatic hydrolysis of this compound by Acetylcholinesterase.

Experimental Protocol: Acetylcholinesterase Activity Assay

This protocol outlines a typical procedure for measuring acetylcholinesterase activity using this compound in a 96-well plate format, suitable for high-throughput screening.

Materials:

-

This compound solution (substrate)

-

Acetylcholinesterase (AChE) enzyme solution

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO) and then dilute to the desired final concentration in the assay buffer.

-

Prepare a working solution of acetylcholinesterase in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the assay buffer.

-

Add the acetylcholinesterase solution to the appropriate wells. Include wells without the enzyme as a control for non-enzymatic hydrolysis of the substrate.

-

If screening for inhibitors, add the test compounds to the designated wells. Include a control with the vehicle used to dissolve the inhibitors.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the this compound solution to all wells.

-

-

Measurement:

-

Immediately place the microplate in a plate reader pre-set to 37°C.

-

Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔAbs/min) for each well from the linear portion of the absorbance versus time plot.

-

The enzymatic activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the 4-nitrothiophenolate anion (approximately 13,600 M⁻¹cm⁻¹ at 412 nm and pH 7.4), c is the concentration, and l is the path length.

-

Caption: Workflow for an Acetylcholinesterase activity assay.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS).[2]

Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

May cause damage to organs through prolonged or repeated exposure.[2]

-

Harmful to aquatic life.[2]

Precautionary Statements:

-

Do not breathe dust/fume/gas/mist/vapors/spray.[2]

-

Wash skin thoroughly after handling.[2]

-

Wear protective gloves/protective clothing/eye protection/face protection.[2]

Conclusion

This compound is a versatile and indispensable tool in biochemical and pharmaceutical research. Its straightforward synthesis, coupled with the reliable and sensitive detection of its hydrolysis product, makes it an excellent substrate for studying esterase activity. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively synthesize, purify, characterize, and utilize this compound in their scientific endeavors.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

-

Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

- Taylor, P., & Radic, Z. (2015). Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds. Protein Science, 24(11), 1827-1837.

-

EMBL-EBI. Acetylcholinesterase - Mechanism and Catalytic Site Atlas. Retrieved from [Link]

-

NIST. Phosphonothioic acid, phenyl-, O-ethyl O-(4-nitrophenyl) ester. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. 4-Nitrophenyl formate. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemsrc. This compound | CAS#:15119-62-7. Retrieved from [Link]

-

ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]

-

Molecules. (2020). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]

-

PubMed. Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site. Retrieved from [Link]

-

SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

IntechOpen. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

Asian Journal of Chemistry. Synthesis of Rofecoxib and Study of Lactone Ring Stability. Retrieved from [Link]

-

ISMRM. Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Retrieved from [Link]

-

AOBChem USA. This compound. Retrieved from [Link]

-

PubMed. Kinetic and Mechanistic Investigation of the Photocatalyzed Surface Reduction of 4-Nitrothiophenol Observed on a Silver Plasmonic Film via Surface-Enhanced Raman Scattering. Retrieved from [Link]

Sources

S-(4-nitrophenyl) ethanethioate: A Mechanistic and Application-Focused Guide

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

S-(4-nitrophenyl) ethanethioate (SNPET) is a pivotal chromogenic substrate extensively used in biochemical and enzymatic assays. Its utility is rooted in a straightforward yet elegant mechanism of action: nucleophilic acyl substitution, which results in the release of a distinctively colored product, 4-nitrothiophenolate. This guide provides a comprehensive exploration of this mechanism, from the fundamental principles of its chemical reactivity to its sophisticated application in enzyme kinetics, particularly for hydrolases such as acetylcholinesterase. We will dissect the causality behind experimental protocols, present detailed methodologies for practical application, and offer insights into data interpretation, thereby equipping researchers, scientists, and drug development professionals with the knowledge to effectively leverage SNPET in their work.

The Core Mechanism: Nucleophilic Acyl Substitution

The reactivity of this compound is fundamentally governed by the principles of nucleophilic acyl substitution. The molecule consists of an acetyl group linked to a 4-nitrophenyl group via a thioester bond. This specific arrangement confers high reactivity upon the carbonyl carbon, making it an excellent electrophile for a wide range of nucleophiles.

The reaction proceeds via a two-step mechanism involving a transient tetrahedral intermediate.[1][2]

-

Nucleophilic Attack: A nucleophile (Nu:⁻), such as a hydroxide ion, an amine, or the active site residue of an enzyme, attacks the electrophilic carbonyl carbon of the thioester. This leads to the formation of a high-energy, tetrahedral intermediate where the carbonyl oxygen carries a negative charge.

-

Leaving Group Departure: This intermediate is unstable and rapidly collapses. The carbon-sulfur bond is cleaved, and the 4-nitrothiophenolate anion is expelled. The 4-nitrophenyl group is an excellent leaving group because the negative charge on the resulting thiolate is stabilized through resonance by the electron-withdrawing nitro group.

The released 4-nitrothiophenolate anion is the key to the assay's utility. In aqueous solution at neutral or alkaline pH, it exhibits a distinct yellow color with a strong absorbance maximum around 410-425 nm, allowing for real-time spectrophotometric monitoring of the reaction progress.[1]

Caption: General mechanism of SNPET nucleophilic acyl substitution.

Kinetic studies involving secondary alicyclic amines have shown that this mechanism can be stepwise, with the rate-determining step depending on the basicity (pKₐ) of the nucleophile. For highly basic amines, the formation of the tetrahedral intermediate is rate-limiting, while for less basic amines, the breakdown of the intermediate to form products becomes the slower, rate-determining step.[1][2]

Application in Enzyme Kinetics: A Case Study with Acetylcholinesterase

SNPET and its oxygen-ester analog, p-nitrophenyl acetate, are widely used as artificial substrates to probe the activity of various hydrolases, most notably acetylcholinesterase (AChE), a serine hydrolase crucial for terminating synaptic transmission.[3][4][5] The enzymatic reaction mirrors the general chemical mechanism, with the enzyme's active site providing the nucleophile.

In AChE, the catalytic triad (Serine-Histidine-Glutamate) is the engine of hydrolysis.[4][6] The reaction with SNPET proceeds in two major phases:

-

Acylation (Burst Phase): The serine residue (e.g., Ser203) in the active site, activated by the adjacent histidine, acts as a potent nucleophile. It attacks the carbonyl carbon of SNPET, forming a covalent acetyl-enzyme intermediate. This step releases the 4-nitrothiophenolate, which can be observed as a rapid initial "burst" of color in pre-steady-state kinetics.[3][7]

-

Deacylation (Steady-State Phase): The acetyl-enzyme intermediate is then hydrolyzed by a water molecule, which is activated by the same catalytic histidine. This regenerates the free, active enzyme and releases an acetate molecule. This deacylation step is often the rate-limiting step of the catalytic cycle, governing the turnover rate (kcat) observed in steady-state kinetics.[3][6]

Caption: Catalytic cycle of SNPET hydrolysis by a model serine hydrolase.

Experimental Protocols and Data Analysis

The trustworthiness of any protocol lies in its self-validating design. The following methodologies are structured to ensure reproducibility and provide clear, interpretable data.

Protocol 1: Standard Enzyme Activity Assay

This protocol describes a continuous kinetic assay to determine the activity of an esterase like AChE.

Objective: To measure the rate of SNPET hydrolysis by an enzyme.

Materials:

-

Enzyme solution (e.g., purified AChE)

-

SNPET stock solution: 100 mM in DMSO. Store protected from light at -20°C.

-

Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.

-

96-well, clear, flat-bottom microplate.

-

Microplate spectrophotometer capable of reading at 412 nm.

Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of the enzyme in cold Assay Buffer. The final concentration should be chosen so that the rate of absorbance change is linear for at least 5-10 minutes.

-

Prepare a working solution of SNPET by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM). Causality Note: The substrate concentration should ideally be at or above the Michaelis constant (Km) to ensure the reaction rate is sensitive to enzyme concentration, not substrate limitation.

-

-

Assay Setup:

-

To each well of the microplate, add 180 µL of the SNPET working solution.

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to ensure thermal equilibrium.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the enzyme dilution to each well. Mix gently.

-

Immediately place the plate in the spectrophotometer and begin reading the absorbance at 412 nm every 30 seconds for 10-15 minutes.

-

Include a "no-enzyme" control well (add 20 µL of Assay Buffer instead of enzyme) to measure the rate of spontaneous, non-enzymatic hydrolysis of SNPET.

-

Data Analysis:

-

Plot Absorbance (412 nm) vs. Time (minutes) for each enzyme concentration.

-

Determine the initial linear rate (V₀) from the slope (ΔAbs/Δt) of each curve.

-

Subtract the rate of the no-enzyme control from each of the enzyme-catalyzed rates.

-

Convert the rate from ΔAbs/min to µmol/min/mL using the Beer-Lambert Law:

-

Rate (µmol/min/mL) = (Slope / ε / l) * 10^6 * V_total / V_enzyme

-

Where:

-

ε (Molar Extinction Coefficient): The value for 4-nitrothiophenolate is ~14,150 M⁻¹cm⁻¹ at 412 nm and pH 8.0.[8]

-

l (Path Length): For a standard 96-well plate with 200 µL, this is typically ~0.5-0.6 cm. This must be determined empirically for your specific plate and reader or by using a standard curve.

-

V_total: Total reaction volume in mL (0.2 mL).

-

V_enzyme: Volume of enzyme added in mL (0.02 mL).

-

-

Visualization of Experimental Workflow

Caption: Workflow for a standard SNPET-based enzyme activity assay.

Physicochemical Data and Comparative Analysis

A clear understanding of the substrate's properties and its relation to other common reagents is essential for robust assay development.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 15119-62-7 | [9] |

| Molecular Formula | C₈H₇NO₃S | |

| Molecular Weight | 197.21 g/mol | |

| Appearance | Pale yellow solid | - |

| Solubility | Soluble in DMSO, Acetonitrile; Poorly soluble in water | - |

Comparative Analysis:

-

SNPET vs. p-Nitrophenyl Acetate (PNPA): Both are chromogenic substrates hydrolyzed to release a colored nitrophenolate/nitrothiophenolate. However, the thioester bond in SNPET is generally more labile (weaker) than the ester bond in PNPA, which can lead to higher rates of both spontaneous and enzyme-catalyzed hydrolysis.[10][11] The choice between them may depend on the specific activity level of the enzyme being studied; a highly active enzyme might require the less reactive PNPA to maintain a measurable rate.

-

SNPET vs. Ellman's Reagent (DTNB): This is a critical distinction. SNPET is a substrate used to measure enzyme activity; the enzyme breaks a bond in SNPET to release a colored product. In contrast, Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid)) is a reagent used to quantify free thiol (-SH) groups.[8][12] DTNB reacts with existing thiols in a sample, resulting in the release of the colored TNB²⁻ anion. They are used for fundamentally different purposes.

Conclusion

This compound is a powerful and versatile tool for biochemical research. Its mechanism of action, centered on the nucleophilic cleavage of a reactive thioester bond to release a chromogenic leaving group, provides a direct and continuous method for monitoring enzymatic reactions. By understanding the kinetics of this process and implementing carefully designed experimental protocols, researchers can reliably quantify enzyme activity, screen for inhibitors, and elucidate catalytic mechanisms. This guide has provided the foundational knowledge, practical methodologies, and critical insights necessary to employ SNPET with confidence and scientific rigor, empowering advancements in enzymology and drug discovery.

References

-

This compound | CAS#:15119-62-7 . Chemsrc. [Link]

-

Kinetic investigation of the reactions of S-4-nitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines in aqueous ethanol . PubMed. [Link]

-

Kinetics and mechanism of the reactions of S‐4‐nitrophenyl 4‐methylthiobenzoate with secondary alicyclic amines and pyridines . ResearchGate. [Link]

-

Ellman's reagent . Wikipedia. [Link]

-

Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy . Applied Photophysics. [Link]

-

Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds . PubMed Central. [Link]

-

Effect of medium on reactivity for alkaline hydrolysis of p-nitrophenyl acetate and S-p-nitrophenyl thioacetate in DMSO–H2O mixtures of varying compositions: ground state and transition state contributions . Canadian Science Publishing. [Link]

-

AChE inhibitors and substrates . Proteopedia. [Link]

-

Acetylcholinesterase - Mechanism . Catalytic Site Atlas, EMBL-EBI. [Link]

-

Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions . Ewha Womans University Institutional Repository. [Link]

-

Hydrolysis of p-nitrophenyl acetate by the peptide chain fragment (336-449) of porcine pancreatic lipase . PubMed. [Link]

Sources

- 1. Kinetic investigation of the reactions of S-4-nitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines in aqueous ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 4. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AChE inhibitors and substrates - Proteopedia, life in 3D [proteopedia.org]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Hydrolysis of p-nitrophenyl acetate by the peptide chain fragment (336-449) of porcine pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. This compound | CAS#:15119-62-7 | Chemsrc [chemsrc.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 12. Ellman's reagent - Wikipedia [en.wikipedia.org]

The Advent of Activated Acyl Donors: A Technical Guide to the Early Research on p-Nitrophenyl Thioesters

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Controlled Peptide Synthesis

In the mid-20th century, the burgeoning field of peptide chemistry faced a formidable challenge: the controlled and sequential assembly of amino acids to forge peptides of defined sequence. The landmark synthesis of oxytocin, a nonapeptide hormone, by Vincent du Vigneaud in 1953, underscored the immense potential of synthetic peptides and ignited a quest for more efficient and reliable methods for peptide bond formation.[1] Early approaches were often hampered by harsh reaction conditions, low yields, and the persistent problem of racemization, which threatened the stereochemical integrity of the nascent peptide chain. It was within this context of scientific urgency that the concept of "active esters" emerged as a pivotal innovation, offering a milder and more controlled approach to amide bond formation. Among these, the p-nitrophenyl esters, and subsequently their thioester analogues, played a significant role in advancing the art of peptide synthesis. This guide delves into the core principles and early research that established p-nitrophenyl thioesters as valuable tools in the peptide chemist's arsenal.

The Genesis of Activated Esters: A Shift in Strategy

The fundamental principle behind active esters lies in the electronic activation of a carboxylic acid, rendering it more susceptible to nucleophilic attack by the amino group of another amino acid. This strategy circumvents the need for harsh dehydrating agents or the in situ generation of highly reactive, and often unstable, acylating species. The ideal active ester is a stable, crystalline compound that can be purified and stored, yet is sufficiently reactive to undergo aminolysis under mild conditions.

The introduction of p-nitrophenyl esters by Miklos Bodanszky in 1955 marked a significant step forward in this direction.[2][3] The electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the carbonyl carbon, facilitating the aminolysis reaction. This concept of utilizing an electronically activated leaving group provided a foundation for the development of a variety of active esters that would become central to peptide synthesis for decades to come.

The Thioester Advantage: Enhanced Reactivity and Selectivity

Building upon the success of p-nitrophenyl esters, researchers began to explore their thioester counterparts, S-p-nitrophenyl thioesters. Thioesters, in general, are more reactive than their oxygen ester analogs due to the lower resonance stabilization of the C-S bond compared to the C-O bond and the better leaving group ability of the thiolate anion.[4] This enhanced reactivity translates to faster and more efficient peptide coupling reactions.

Causality Behind the Choice: Why p-Nitrophenyl Thioesters?

The adoption of p-nitrophenyl thioesters in the 1950s and 1960s was driven by a confluence of factors that offered distinct advantages over other contemporary methods:

-

Crystalline Stability: Like their oxygen ester counterparts, p-nitrophenyl thioesters of N-protected amino acids could often be prepared as stable, crystalline solids. This allowed for their purification and characterization prior to the coupling step, ensuring the use of a well-defined and high-purity acylating agent. This was a significant improvement over methods that generated reactive intermediates in situ, which could be of uncertain purity and prone to side reactions.

-

Enhanced Reactivity: The sulfur atom in the thioester linkage, combined with the electron-withdrawing p-nitrophenyl group, provided a "sweet spot" of reactivity. They were reactive enough to acylate amino groups efficiently under mild conditions but not so reactive as to be unstable for isolation and handling.

-

Reduced Racemization (in some cases): While not immune to racemization, the use of pre-activated and purified active esters, including thioesters, offered a greater degree of control over this deleterious side reaction compared to some of the more aggressive coupling reagents of the era. The milder reaction conditions and the ability to carefully control stoichiometry contributed to the preservation of stereochemical integrity.

-

Spectrophotometric Monitoring: A practical advantage of using p-nitrophenyl esters and thioesters was the release of the yellow p-nitrophenolate or p-nitrothiophenolate anion upon reaction. This provided a convenient method for visually and spectrophotometrically monitoring the progress of the coupling reaction.

Synthesis of p-Nitrophenyl Thioesters: Early Methodologies

The preparation of p-nitrophenyl thioesters in the early days of peptide synthesis typically involved the reaction of an N-protected amino acid with p-nitrothiophenol in the presence of a coupling agent. One of the common methods was the use of dicyclohexylcarbodiimide (DCC), a reagent introduced by Sheehan and Hess in 1955 that became a workhorse in peptide chemistry.

Experimental Protocol: A Representative Synthesis of an N-Protected Amino Acid p-Nitrophenyl Thioester

The following protocol is a generalized representation of the methods used in the mid-20th century for the synthesis of p-nitrophenyl thioesters of N-protected amino acids.

Materials:

-

N-protected amino acid (e.g., N-benzyloxycarbonyl-glycine)

-

p-Nitrothiophenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dry solvent (e.g., ethyl acetate, dichloromethane, or a mixture thereof)

Procedure:

-

Dissolution: The N-protected amino acid and a stoichiometric equivalent of p-nitrothiophenol are dissolved in a dry, inert solvent in a reaction flask equipped with a magnetic stirrer and a drying tube.

-

Cooling: The reaction mixture is cooled in an ice bath to 0-5 °C. This is crucial to minimize side reactions and potential racemization.

-

Addition of Coupling Agent: A solution of DCC in the same dry solvent is added dropwise to the cooled and stirred mixture over a period of 30-60 minutes.

-

Reaction: The reaction is allowed to proceed at 0-5 °C for several hours and then at room temperature overnight. A white precipitate of N,N'-dicyclohexylurea (DCU) will form as the reaction progresses.

-

Filtration: The DCU precipitate is removed by filtration.

-

Work-up: The filtrate is washed successively with 5% sodium bicarbonate solution (to remove any unreacted p-nitrothiophenol and acidic byproducts), water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude p-nitrophenyl thioester.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethyl acetate/petroleum ether).

Self-Validation: The crystalline nature of the final product and its sharp melting point served as primary indicators of purity in early research. Characterization would have also included elemental analysis to confirm the empirical formula.

The Mechanism of Peptide Bond Formation: Aminolysis of p-Nitrophenyl Thioesters

The utility of p-nitrophenyl thioesters lies in their susceptibility to aminolysis by the free amino group of another amino acid or peptide. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Diagram of the Aminolysis Mechanism:

Caption: Mechanism of peptide bond formation via aminolysis of a p-nitrophenyl thioester.

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the amino nitrogen onto the electrophilic carbonyl carbon of the thioester. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, with the expulsion of the p-nitrothiophenolate anion as a good leaving group, to form the new peptide bond. A subsequent proton transfer step yields the final peptide product and p-nitrothiophenol.

Challenges and Considerations in Early Research

Despite their advantages, the use of p-nitrophenyl thioesters was not without its challenges, which were active areas of investigation during this early period.

Racemization

A primary concern in peptide synthesis is the preservation of the stereochemical integrity of the chiral amino acid residues. The activation of the carboxyl group, a prerequisite for peptide bond formation, can unfortunately also facilitate the abstraction of the α-proton, leading to racemization. This was a known issue with active esters, including p-nitrophenyl thioesters, particularly when the activating group was attached to a peptide rather than a single N-protected amino acid. The mechanism of racemization was often proposed to proceed through the formation of an oxazolone intermediate.

Diagram of Oxazolone-Mediated Racemization:

Caption: Oxazolone formation as a pathway for racemization of activated peptide thioesters.

The presence of a base, often used to neutralize the hydrochloride salt of the amino component, could exacerbate this problem. Careful control of reaction conditions, such as temperature and the choice and stoichiometry of the base, was crucial to minimize racemization.

Reaction Rates and Steric Hindrance

While more reactive than their oxygen ester counterparts, the aminolysis of p-nitrophenyl thioesters could still be slow, particularly with sterically hindered amino acids. This could necessitate longer reaction times or the use of catalysts to drive the reaction to completion.

Comparative Analysis with Other Early Coupling Methods

To fully appreciate the impact of p-nitrophenyl thioesters, it is instructive to compare them with other prevalent peptide coupling methods of the 1950s and 1960s.

| Method | Advantages in the 1950s-1960s | Disadvantages in the 1950s-1960s |

| Acid Chloride Method | Highly reactive, leading to rapid bond formation. | Very harsh conditions, prone to significant racemization and side reactions. Unstable intermediates. |

| Azide Method | Generally low racemization, which was a major advantage. | Can be slow and sometimes hazardous (potential for explosive intermediates). |

| Phosphazo Method (Goldschmidt) | High reactivity. | Harsh conditions and potential for side reactions. |

| Dicyclohexylcarbodiimide (DCC) | Convenient, one-pot procedure. High yields. | Formation of insoluble dicyclohexylurea (DCU) could complicate purification. Racemization was a significant issue. |

| p-Nitrophenyl Thioesters | Crystalline, stable, and purifiable intermediates. Milder reaction conditions. Spectrophotometric monitoring of reaction progress. Generally less racemization than acid chlorides or DCC alone. | Slower reaction rates compared to more reactive methods. Still susceptible to racemization, especially with peptides. |

Conclusion: A Stepping Stone to Modern Peptide Synthesis

The early research into p-nitrophenyl thioesters represented a significant advancement in the field of peptide chemistry. By providing a class of stable, yet sufficiently reactive, acylating agents, they enabled chemists to construct peptides with greater control and in higher yields than many of the preceding methods. The insights gained from studying their synthesis, reactivity, and the associated challenges, such as racemization, laid a crucial foundation for the development of the more sophisticated coupling reagents and solid-phase synthesis techniques that dominate the field today. While largely superseded by more efficient methods, the principles established through the study of p-nitrophenyl thioesters remain a cornerstone of our understanding of peptide bond formation and a testament to the ingenuity of the pioneers of peptide synthesis.

References

-

Bodanszky, M. (1955). Synthesis of peptides by aminolysis of nitrophenyl esters. Nature, 175(4459), 685. [Link]

-

Development of protein chemical synthesis using peptide thioester synthetic blocks. (n.d.). Proceedings of the Japan Academy, Series B. [Link]

-

Peptide coupling of unprotected amino acids through in situ p-nitrophenyl ester formation. (2002). Tetrahedron Letters, 43(43), 7717-7719. [Link]

-

A Shortcut to the Synthesis of Peptide Thioesters. (2015). Methods in Molecular Biology, 1248, 59-71. [Link]

-

Staudinger Ligation: A Peptide from a Thioester and Azide. (2000). Organic Letters, 2(13), 1879-1881. [Link]

-

Bodanszky, M. (1960). Stepwise Synthesis of Peptides by the Nitrophenyl-Ester Method. Annals of the New York Academy of Sciences, 88(3), 655-664. [Link]

-

Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. (2014). Journal of Peptide Science, 20(1), 57-64. [Link]

-

Aqueous synthesis of peptide thioesters from amino acids and a thiol using 1,1'-carbonyldiimidazole. (2005). Origins of Life and Evolution of the Biosphere, 35(5), 429-438. [Link]

-

Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. (2002). Tetrahedron Letters, 43(43), 7717-7719. [Link]

-

Thioesters provide a plausible prebiotic path to proto-peptides. (2022). Nature Communications, 13(1), 2643. [Link]

-

p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. (2021). Computational and Structural Biotechnology Journal, 19, 3139-3147. [Link]

-

Bodanszky, M., & Sheehan, J. T. (1969). Active Esters and Resins in Peptide Synthesis: the Role of Steric Hindrance. Chemical Communications (London), (19), 1291-1292. [Link]

-

Development of protein chemical synthesis using peptide thioester synthetic blocks. (n.d.). Proceedings of the Japan Academy, Series B. [Link]

-

Bodanszky, M., & Bednarek, M. A. (1989). Active esters in solid-phase peptide synthesis. Journal of Protein Chemistry, 8(4), 461-469. [Link]

-

Babu, V. V. S. (2002). One Hundred Years of Peptide Chemistry. Resonance, 7(10), 60-69. [Link]

-

Bodanszky, M. (1955). Synthesis of peptides by aminolysis of nitrophenyl esters. Nature, 175(4459), 685. [Link]

-

Active ester-based peptide bond formation and its application in peptide synthesis. (2023). Organic Chemistry Frontiers, 10(1), 176-194. [Link]

-

Chen, H. M., & Withers, S. G. (2010). Syntheses of p-nitrophenyl 3- and 4-thio-β-D-glycopyranosides. Carbohydrate Research, 345(18), 2596-2604. [Link]

-

to C-Peptide Synthesis, Arguably the Future for Sustainable Production. (n.d.). ChemRxiv. [Link]

-

Efficient Photochemical Synthesis of Peptide-α-Phenylthioesters. (2015). Angewandte Chemie International Edition, 54(30), 8722-8726. [Link]

-

Active ester. (n.d.). Taylor & Francis. [Link]

-

Bodanszky, M., & Funk, K. W. (1973). o-Nitrophenyl esters in solid phase peptide synthesis. The Journal of Organic Chemistry, 38(7), 1296-1300. [Link]

-

Solid-phase synthesis of peptide thioesters with self-purification. (2007). Angewandte Chemie International Edition, 46(24), 4577-4580. [Link]

Sources

- 1. Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation – The Hutton Group [hutton.chemistry.unimelb.edu.au]

- 2. Development of protein chemical synthesis using peptide thioester synthetic blocks [jstage.jst.go.jp]

- 3. Synthesis of peptides by aminolysis of nitrophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of protein chemical synthesis using peptide thioester synthetic blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Chromogenic Probe: A Technical Guide to S-(4-nitrophenyl) ethanethioate as a Substrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of enzyme kinetics and high-throughput screening, the development of reliable and sensitive assays is paramount. This technical guide delves into the core principles and practical applications of S-(4-nitrophenyl) ethanethioate, a pivotal chromogenic substrate that has significantly contributed to the study of esterases, with a particular focus on acetylcholinesterase. This document provides an in-depth exploration of the scientific rationale behind its design, its mechanism of action, and detailed protocols for its application. By synthesizing historical context with modern applications, this guide serves as a comprehensive resource for researchers aiming to leverage this powerful tool in their experimental workflows.

Introduction: The Quest for Visible Enzymatic Activity

The study of enzyme kinetics fundamentally relies on the ability to monitor the progress of a reaction over time. While numerous detection methods exist, chromogenic substrates—molecules that are colorless and soluble until acted upon by an enzyme to release a colored product—offer a straightforward and widely accessible approach for spectrophotometric analysis.[1][2] The intensity of the color produced is directly proportional to the enzymatic activity, allowing for quantitative measurements.[1]

The history of chromogenic substrates dates back to the mid-20th century, with early examples including naphthol-based esters for the detection of esterase and lipase activity.[2] The core principle has remained the same: to couple enzymatic cleavage of a specific bond to the release of a molecule that absorbs light in the visible spectrum.

The Emergence of the 4-Nitrophenyl Moiety: A Superior Chromophore

The utility of a chromogenic substrate is largely dictated by the properties of its leaving group. The 4-nitrophenyl group has emerged as a particularly effective chromophore for several key reasons:

-

Significant Molar Extinction Coefficient: Upon its release as 4-nitrophenolate (or 4-nitrothiophenolate in the case of thioesters) under neutral to alkaline conditions, it exhibits a strong absorbance in the visible spectrum (typically around 400-420 nm). This high molar extinction coefficient allows for sensitive detection of even small amounts of product.

-

Favorable Electronic Properties: The electron-withdrawing nature of the nitro group makes the ester or thioester bond more susceptible to nucleophilic attack by the enzyme's active site, facilitating the enzymatic reaction.

-

Chemical Stability: While susceptible to enzymatic hydrolysis, p-nitrophenyl esters and thioesters exhibit reasonable stability in aqueous solutions in the absence of the enzyme, minimizing background signal.

This compound: A Tailored Substrate for Esterases

This compound, also known as S-(p-nitrophenyl) thioacetate, is a thioester analog of p-nitrophenyl acetate. The substitution of the ester oxygen with a sulfur atom provides specific advantages, particularly in the study of cholinesterases.

Synthesis and Chemical Properties

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis follows established principles of organic chemistry. Generally, it can be synthesized by the reaction of 4-nitrothiophenol with acetyl chloride or acetic anhydride. Commercial availability from various chemical suppliers has made it a staple in many research laboratories.[3]

Table 1: Chemical Properties of this compound [3][4]

| Property | Value |

| CAS Number | 15119-62-7 |

| Molecular Formula | C₈H₇NO₃S |

| Molecular Weight | 197.21 g/mol |

| Appearance | Pale yellow crystalline powder |

| Solubility | Soluble in organic solvents such as ethanol and DMSO |

Mechanism of Enzymatic Hydrolysis

The utility of this compound as a substrate lies in its enzymatic hydrolysis by esterases, such as acetylcholinesterase (AChE). The reaction proceeds as follows:

-

Enzyme-Substrate Binding: The this compound molecule binds to the active site of the esterase.

-

Nucleophilic Attack: A nucleophilic residue in the enzyme's active site (e.g., a serine hydroxyl group in AChE) attacks the electrophilic carbonyl carbon of the thioester.[5]

-

Formation of a Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Release of 4-Nitrothiophenolate: The intermediate collapses, leading to the cleavage of the thioester bond and the release of the 4-nitrothiophenolate anion.

-

Deacylation of the Enzyme: The acetyl group remains covalently attached to the enzyme, which is subsequently hydrolyzed by water, regenerating the free enzyme for another catalytic cycle.

The released 4-nitrothiophenolate is a yellow-colored species that can be quantified spectrophotometrically.

Experimental Protocol: A Self-Validating System for Esterase Activity

This protocol provides a generalized method for measuring esterase activity using this compound. It is crucial to optimize parameters such as substrate concentration, enzyme concentration, and incubation time for each specific enzyme and experimental condition.

Materials

-

This compound

-

Enzyme solution (e.g., purified acetylcholinesterase or cell lysate)

-

Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

-

Solvent for substrate (e.g., ethanol or DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-420 nm

Reagent Preparation

-

Assay Buffer: Prepare the desired buffer and adjust the pH. Ensure the buffer components do not interfere with the enzyme activity.

-

Substrate Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent to create a concentrated stock solution (e.g., 100 mM in ethanol). Store at -20°C, protected from light.

-

Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentration. It is important to note that the final concentration of the organic solvent in the assay should be low (typically <1%) to avoid affecting enzyme activity.

-

Enzyme Solution: Dilute the enzyme to a concentration that results in a linear rate of product formation over the desired time course.

Assay Procedure

-

Plate Setup: Add the assay buffer to the wells of a 96-well plate. Include wells for blanks (no enzyme), negative controls (no inhibitor), and experimental samples.

-

Enzyme Addition: Add the enzyme solution to the appropriate wells.

-

Pre-incubation: Pre-incubate the plate at the desired temperature for a short period (e.g., 5 minutes) to allow the components to equilibrate.

-

Initiate Reaction: Add the working substrate solution to all wells to start the reaction.

-